N-(4-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF2N4O4S/c25-16-4-6-17(7-5-16)29-22(32)14-36-24-28-13-21(15-2-1-3-19(12-15)31(33)34)30(24)18-8-10-20(11-9-18)35-23(26)27/h1-13,23H,14H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGNTLGZKIFGPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound features a complex structure with multiple functional groups that may influence its biological activity. Its key components include:
- A 4-chlorophenyl group.
- A difluoromethoxy substituent on the phenyl ring.
- An imidazole moiety linked through a thioether bond.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of imidazole have shown IC50 values ranging from 0.7 to 9.5 μM against hepatocellular carcinoma and breast cancer cells, suggesting that this compound may also possess similar properties .
Table 1: Anticancer Activity of Related Compounds
| Compound Structure | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Imidazole Derivative 1 | Hepatocellular Carcinoma | 0.7 | Induces apoptosis |
| Imidazole Derivative 2 | Breast Cancer | 9.5 | Cell cycle arrest |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Similar compounds have demonstrated dual inhibitory effects with IC50 values in the range of 5.4 to 10.4 μM for AChE and 7.7 to 9.9 μM for BChE . This suggests that the target compound may also inhibit these enzymes, potentially offering therapeutic benefits in neurodegenerative diseases.
Table 2: Enzyme Inhibition Activities
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets, including:
- Receptor Binding : The imidazole ring may facilitate binding to various receptor sites.
- Enzyme Interaction : The thioacetamide moiety can enhance binding affinity towards target enzymes, thereby inhibiting their activity.
Case Studies
A study involving the synthesis and biological evaluation of related imidazole derivatives highlighted their potential as novel anticancer agents. The derivatives exhibited moderate to strong activity against several cancer cell lines, indicating the importance of structural modifications in enhancing bioactivity .
Scientific Research Applications
Introduction to N-(4-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
This compound is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. This compound features a unique imidazole ring and various substituents that may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing imidazole and thioamide functionalities exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit bacterial growth effectively, suggesting that this compound may also possess similar activities .
Anticancer Potential
Imidazole derivatives have been explored for their anticancer properties. The presence of the nitrophenyl group in this compound could enhance its ability to induce apoptosis in cancer cells or inhibit tumor growth. Research on related compounds has demonstrated their efficacy against various cancer cell lines, indicating a promising avenue for further investigation .
Anti-inflammatory Effects
Compounds with imidazole structures are often studied for their anti-inflammatory properties. The thioamide component may play a role in modulating inflammatory pathways, making this compound a candidate for developing anti-inflammatory agents .
Pharmacological Studies
The pharmacokinetics and pharmacodynamics of similar compounds have been extensively documented, indicating that modifications to the imidazole core can significantly alter bioavailability and efficacy. Future studies on this compound could provide insights into optimal dosing regimens and therapeutic windows .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various imidazole derivatives demonstrated that introducing different substituents could enhance antibacterial efficacy. The synthesized compounds were tested against several bacterial strains, showing promising results that warrant further exploration of this compound in similar assays .
Case Study 2: Anticancer Activity Assessment
In vitro studies on related imidazole compounds revealed their capacity to inhibit proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings suggest that this compound could be evaluated for similar anticancer properties, potentially leading to novel therapeutic strategies .
Comparison with Similar Compounds
Table 1: Structural Comparison of Similar Compounds
Key Observations:
Imidazole Substitution Patterns: The target compound’s 3-nitrophenyl group (strong electron-withdrawing) contrasts with the 4-fluorophenyl (moderate electron-withdrawing) in Compounds 9 and 277. The nitro group may enhance binding to enzymes requiring electron-deficient aromatic interactions . The difluoromethoxy group (target) vs.
Acetamide Modifications :
- The N-(4-chlorophenyl) group (target) vs. N-(thiazol-2-yl) (Compound 9): The aromatic chlorophenyl may enhance lipophilicity, whereas the thiazole ring introduces hydrogen-bonding capability .
- Chloroacetamide (Compound 279) vs. thioacetamide (target): The thioether linkage in the target compound may reduce electrophilicity, minimizing off-target reactivity .
Q & A
Basic: What are the key synthetic steps for this compound, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step reactions, starting with the preparation of the imidazole core via cyclization of substituted phenyl precursors. Key steps include:
- Thioacetamide linkage formation : Coupling the imidazole-thiol intermediate with N-(4-chlorophenyl)-2-chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product (>95% purity) .
- Optimization : Parameters like temperature (60–80°C), inert atmosphere (N₂), and stoichiometric ratios are adjusted using Design of Experiments (DoE) to maximize yield (typically 60–75%) and minimize by-products .
Basic: Which spectroscopic techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR (¹H/¹³C) : Assigns proton environments (e.g., imidazole C-H at δ 7.2–8.5 ppm) and confirms substituent positions .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-C bond at ~650 cm⁻¹) .
- LCMS/HPLC : Validates molecular weight (e.g., [M+H]⁺ at m/z 486.0) and purity (>95%) .
Advanced: How to design experiments for structure-activity relationship (SAR) studies on substituents?
Answer:
- Variable substituent libraries : Synthesize analogs with systematic modifications (e.g., replacing 3-nitrophenyl with halogens or electron-withdrawing groups) .
- Biological assays : Test analogs against target enzymes (e.g., COX-1/2 inhibition) or cellular models (e.g., cancer cell lines) to correlate activity with structural features .
- Computational docking : Use tools like AutoDock to predict binding modes and prioritize synthetic targets .
Advanced: What methodologies evaluate pharmacokinetic properties like LogP and metabolic stability?
Answer:
- LogP determination : Shake-flask method or HPLC retention time comparison with standards .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LCMS .
- Permeability assays : Parallel Artificial Membrane Permeability Assay (PAMPA) to predict intestinal absorption .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
- Assay standardization : Compare protocols for cell lines (e.g., HepG2 vs. MCF-7), compound concentrations, and incubation times .
- Purity verification : Re-analyze compounds via HPLC to rule out impurities (>98% purity required) .
- Mechanistic studies : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity .
Advanced: What in silico strategies guide structural modifications for enhanced binding affinity?
Answer:
- Molecular dynamics simulations : Analyze ligand-receptor interactions (e.g., hydrogen bonding with kinase active sites) .
- QSAR modeling : Train models on bioactivity datasets to predict optimal substituents .
- ADMET prediction : Tools like SwissADME assess toxicity risks early in design .
Advanced: How to mitigate by-product formation during synthesis?
Answer:
- Stepwise monitoring : Use TLC or inline IR to detect intermediates and adjust reaction progress .
- Solvent optimization : Replace polar aprotic solvents (DMF) with THF to reduce side reactions .
- Catalyst screening : Test Pd/C or CuI for selective coupling steps .
Basic: What are the primary biological targets and screening assays for this compound?
Answer:
Advanced: How is Design of Experiments (DoE) applied to optimize synthesis?
Answer:
- Factor screening : Vary temperature, catalyst loading, and solvent ratio in a fractional factorial design .
- Response surface methodology (RSM) : Model interactions between factors to identify optimal conditions (e.g., 70°C, 1.2 eq. K₂CO₃) .
Basic: What is the molecular weight and formula, and why are they significant?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
